molecular formula C7H6F3NO2 B14862373 (4-(Trifluoromethoxy)pyridin-2-yl)methanol

(4-(Trifluoromethoxy)pyridin-2-yl)methanol

Cat. No.: B14862373
M. Wt: 193.12 g/mol
InChI Key: IZRLAAPTEBBGPN-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)pyridine-2-methanol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, with a methanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the trifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)pyridine-2-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives[][3].

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethoxy)pyridine-2-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)pyridine-2-methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethoxy)benzene
  • 2-(Trifluoromethoxy)pyridine

Comparison: 4-(Trifluoromethoxy)pyridine-2-methanol is unique due to the presence of both the trifluoromethoxy group and the methanol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

[4-(trifluoromethoxy)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-1-2-11-5(3-6)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRLAAPTEBBGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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